molecular formula C12H15N3O B8112451 2-(Pyridin-3-yl)-2,7-diazaspiro[3.5]nonan-1-one

2-(Pyridin-3-yl)-2,7-diazaspiro[3.5]nonan-1-one

Cat. No.: B8112451
M. Wt: 217.27 g/mol
InChI Key: XDECWHCJLMTKRJ-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)-2,7-diazaspiro[35]nonan-1-one is a heterocyclic compound that features a spirocyclic structure with a pyridine ring and a diazaspiro nonane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)-2,7-diazaspiro[3.5]nonan-1-one typically involves the formation of the spirocyclic core followed by the introduction of the pyridine ring. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the Reformatsky reaction, which involves the reaction of a bromoester with a carbonyl compound in the presence of zinc, can be used to form the spirocyclic core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis, such as temperature, solvent, and catalyst selection, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)-2,7-diazaspiro[3.5]nonan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-(Pyridin-3-yl)-2,7-diazaspiro[3.5]nonan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)-2,7-diazaspiro[3.5]nonan-1-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-3-yl)-2,7-diazaspiro[3.5]nonan-1-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new therapeutic agents and materials.

Properties

IUPAC Name

2-pyridin-3-yl-2,7-diazaspiro[3.5]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c16-11-12(3-6-13-7-4-12)9-15(11)10-2-1-5-14-8-10/h1-2,5,8,13H,3-4,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDECWHCJLMTKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN(C2=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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